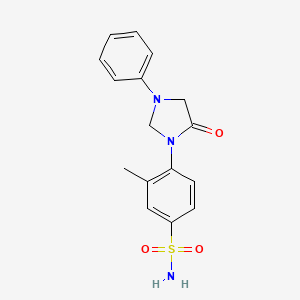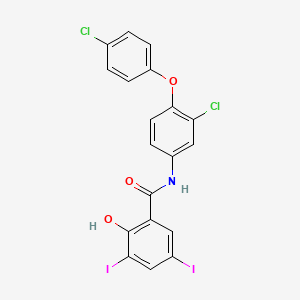
拉福沙尼
概述
描述
拉福沙尼是一种主要用作兽用驱虫剂的柳氮酰胺类化合物。 它对肝片吸虫和某些家畜胃肠道线虫有效,尤其对牛和羊有效 . 拉福沙尼的化学结构的特点是存在卤素原子,特别是氯和碘,这有助于其生物活性 .
科学研究应用
化学: 它在涉及卤代柳氮酰胺及其化学性质的研究中用作模型化合物。
生物学: 拉福沙尼对细胞过程(如凋亡和细胞周期调节)的影响在生物学研究中备受关注。
医学: 除了其兽医用途外,拉福沙尼在治疗耐药细菌和真菌感染方面也显示出潜力。它还因其抗癌特性而得到研究,特别是在诱导结直肠癌细胞的免疫原性细胞死亡方面。
工业: 拉福沙尼用于兽用药物的配方中,确保有效治疗家畜的寄生虫感染。
作用机制
拉福沙尼通过解偶联寄生虫细胞线粒体中的氧化磷酸化来发挥作用 . 这种破坏导致三磷酸腺苷 (ATP) 产生减少,而三磷酸腺苷对细胞能量至关重要。 该化合物特异性抑制琥珀酸脱氢酶和延胡索酸还原酶等酶,进一步损害寄生虫的能量代谢 . 此外,拉福沙尼已被证明通过降低线粒体膜电位和调节胱天蛋白酶途径来诱导癌细胞凋亡 .
生化分析
Biochemical Properties
Rafoxanide is an uncoupler of oxidative phosphorylation in cell mitochondria, which disturbs the production of ATP, the cellular “fuel”. This seems to occur through suppression of the activity of succinate dehydrogenase and fumarate reductase, two enzymes involved in this process . This impairs the parasites’ motility and probably other processes as well .
Cellular Effects
Rafoxanide has been found to inhibit cell proliferation and induce cell apoptosis by reducing mitochondrial membrane potential (MMP) and regulating the caspase pathway . It also inhibits DNA synthesis and causes cell cycle arrest by regulating the cdc25A-degradation pathway . Importantly, it enhances the DNA damage response by up-regulating the expression of γ-H2AX .
Molecular Mechanism
The molecular mode of action of salicylanilides, including Rafoxanide, is not completely elucidated . It is known that Rafoxanide can suppress activation of the p38 MAPK pathway . This is particularly important as it is a potent B-Raf V600E inhibitor .
Temporal Effects in Laboratory Settings
It has been observed that Rafoxanide treatment inhibited tumor growth, with no significant side effects, in a multiple myeloma mouse xenograft model .
Dosage Effects in Animal Models
In cattle, doses ≥80 mg/kg can cause loss of appetite and diarrhea; doses ≥100 mg/kg caused neurotoxic symptoms and blindness; at doses >200 mg/kg fatalities were recorded . Sheep are more sensitive to Rafoxanide. Cases of blindness were reported at doses ≥40 mg/kg .
Metabolic Pathways
It is known that Rafoxanide acts by uncoupling oxidative phosphorylation of flukes, including reduced ATP levels, decreased glycogen content, and accumulation of succinate .
Transport and Distribution
After oral administration, Rafoxanide is slowly absorbed into the bloodstream. It binds to >99% to plasma proteins. It is well distributed throughout the whole body but has a particular affinity for the thyroid gland .
Subcellular Localization
It is known that Rafoxanide can affect mitochondrial function, suggesting that it may localize to the mitochondria .
准备方法
拉福沙尼可以通过多步合成过程合成,该过程涉及以下关键步骤 :
水杨酸的碘化: 水杨酸在过氧化氢存在下用碘碘化,生成 3,5-二碘水杨酸。
氨基醚的形成: 4-氯苯酚在氯化亚铜等催化剂和二甲基甲酰胺 (DMF) 等溶剂存在下与 3,4-二氯硝基苯反应生成 2-氯-4-硝基苯基叔氯苯醚。然后使用碳载钯 (Pd/C) 催化剂对该中间体进行氢化,生成 4-氨基-2-氯苯基叔氯苯醚。
缩合反应: 将 3,5-二碘水杨酸使用三氯化磷 (PCl3) 转化为其酰氯衍生物。然后,该衍生物与氨基醚进行缩合反应生成拉福沙尼。
化学反应分析
氧化: 拉福沙尼可以在特定条件下被氧化,导致形成各种降解产物。
还原: 中间体中的硝基可以用氢化还原为氨基。
取代: 拉福沙尼中的卤素原子可以参与取代反应,尽管这些反应在实际应用中不太常见。
这些反应中常用的试剂包括碘、过氧化氢、氯化亚铜、二甲基甲酰胺和碳载钯。形成的主要产物取决于使用的具体反应条件和试剂。
相似化合物的比较
拉福沙尼属于柳氮酰胺类驱虫剂,其中包括氯沙尼和氧氯沙尼等化合物 . 这些化合物具有相似的化学结构和作用机制,主要针对寄生虫的氧化磷酸化。 拉福沙尼在其特定的卤化模式方面是独特的,这有助于其独特的药理特性。 与氯沙尼不同,拉福沙尼在重新用于治疗耐药细菌和真菌感染方面显示出潜力 .
类似化合物
氯沙尼: 另一种具有类似作用机制的柳氮酰胺类驱虫剂。
氧氯沙尼: 用于治疗肝片吸虫和胃肠道线虫,类似于拉福沙尼。
属性
IUPAC Name |
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMNPWINWMHUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046227 | |
| Record name | Rafoxanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22662-39-1 | |
| Record name | Rafoxanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22662-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rafoxanide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022662391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAFOXANIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rafoxanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rafoxanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAFOXANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22F4FLA7DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rafoxanide primarily exerts its anthelmintic effect by uncoupling oxidative phosphorylation in target parasites. [] This disrupts the production of ATP, the primary energy currency of cells, ultimately leading to parasite death.
A: Yes, research suggests additional mechanisms contribute to its activity. Rafoxanide demonstrates synergistic effects with colistin against colistin-resistant Gram-negative bacteria by increasing membrane permeability and disrupting membrane integrity. [] It also shows potential as a dual CDK4/6 inhibitor in skin cancer cells, leading to cell cycle arrest and reduced expression of CDK4/6, cyclin D, and retinoblastoma protein. [] Additionally, Rafoxanide induces immunogenic cell death (ICD) in colorectal cancer cells, characterized by the release of damage-associated molecular patterns (DAMPs) like ecto-calreticulin, ATP, and HMGB1. []
ANone: Rafoxanide has the molecular formula C19H11Cl2I2NO3 and a molecular weight of 626.97 g/mol.
A: While specific spectroscopic details are not extensively discussed in the provided research, analytical methods like high-performance liquid chromatography (HPLC) with UV detection at 282 nm [] and HPLC with fluorescence detection [] have been used for its characterization and quantification.
ANone: The provided research doesn't focus on any catalytic properties of Rafoxanide. Its primary focus remains on its anthelmintic and potential anticancer activities.
A: Yes, at least one study utilized computational approaches for drug repurposing. Structure-based virtual screening using the docking software idock, targeting an ensemble of CDK4/6 structures, led to the identification of Rafoxanide as a potential dual CDK4/6 inhibitor. []
A: While the provided research doesn’t delve into specific SAR studies for Rafoxanide, one study exploring its interaction with transthyretin (TTR) highlighted the potential for structural optimization. This research suggests that modifying Rafoxanide's structure could enhance its binding affinity and selectivity towards TTR, potentially improving its therapeutic potential for ATTR amyloidosis. []
A: Formulations like oral suspensions, often containing excipients like polyethylene glycol, tween, citric acid, and sodium citrate, are employed. [] One study compared the bioavailability of a modified Rafoxanide oral suspension to the original innovator product and a generic formulation in sheep. The study found significant differences in bioavailability between the formulations, highlighting the impact of formulation on drug absorption. []
A: While the provided research primarily focuses on the pharmacological aspects, one document from the European Agency for the Evaluation of Medicinal Products discusses the establishment of Maximum Residue Limits (MRLs) for Rafoxanide in non-lactating cattle and sheep. [] This highlights the importance of regulatory considerations for drug residues in edible tissues.
A: Rafoxanide exhibits a relatively small volume of distribution (Vd), indicating limited distribution to tissues outside the vascular compartment. [, ]
ANone: Specific details regarding the metabolic pathways of Rafoxanide are limited in the provided research.
A: Yes, suckling lambs exhibit significantly higher bioavailability of Rafoxanide compared to weaned lambs, suggesting age-related differences in drug disposition. []
A: Rafoxanide demonstrates in vitro antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) ranging from 2 to 128 μg/mL. []
A: Rafoxanide exhibits efficacy against both adult and immature stages of Fasciola hepatica in sheep. Studies show varying efficacy depending on the stage of the parasite and the dose administered. [, , , ]
A: Yes, Rafoxanide’s efficacy has been evaluated in goats and cattle as well. [, , , ]
ANone: The provided research focuses on veterinary applications. No human clinical trials are discussed.
A: Yes, multiple studies report resistance or suspected resistance to Rafoxanide in various parasites, including Haemonchus contortus and Fasciola hepatica. [, , , ]
A: Yes, cross-resistance between Rafoxanide and other anthelmintics, such as fenbendazole, has been observed. []
A: While specific targeted delivery systems are not extensively discussed, the research highlights the influence of administration route on Rafoxanide's pharmacokinetics. For instance, intra-abomasal administration leads to faster absorption compared to intraruminal administration in sheep, impacting its distribution and potentially its efficacy. []
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection [, , ] and fluorescence detection [], are commonly employed for the analysis of Rafoxanide in various matrices, including plasma and tissues.
ANone: The provided research primarily focuses on the pharmaceutical and pharmacological aspects of Rafoxanide, with limited information on its environmental fate and ecotoxicological effects.
A: The research mentions that the developed HPLC methods for Rafoxanide analysis have been validated according to established guidelines. For instance, studies mention validation parameters like accuracy, precision (RSD), and recovery. [, , ]
ANone: The provided research papers do not offer specific details on these aspects related to Rafoxanide.
A: The research highlights the evolution of Rafoxanide from its initial use as a fasciolicide in animals to its potential applications in treating bacterial infections and cancer. The discovery of its mechanism of action, involving the uncoupling of oxidative phosphorylation, marks a significant milestone in understanding its anthelmintic activity. [] More recently, studies exploring its synergistic effects with existing antibiotics [] and its potential as a CDK4/6 inhibitor [] signify further milestones in expanding its therapeutic potential.
A: The application of computational chemistry in identifying Rafoxanide as a potential CDK4/6 inhibitor highlights a key example of cross-disciplinary synergy. [] This approach combines computational modeling with biological testing to repurpose existing drugs for new therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
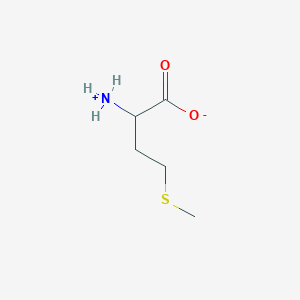
![[(2R,3R,4S,5R,6R)-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1680425.png)
![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)
![(4S)-4-amino-5-[(2S)-2-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B1680429.png)
![tert-butyl N-[(2S,3S)-1-[[2-[[(2S)-2-amino-5-oxo-5-piperidin-1-ylpentanoyl]amino]acetyl]-[(2S)-5-(diaminomethylideneamino)-2-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)amino]pentanoyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1680431.png)
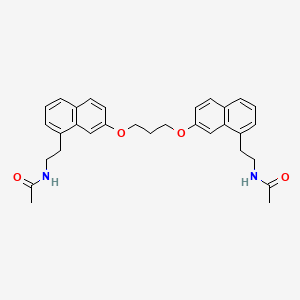
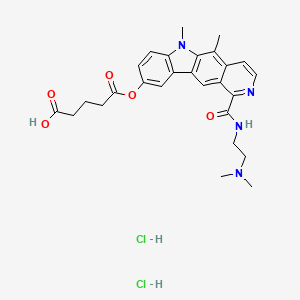
![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)
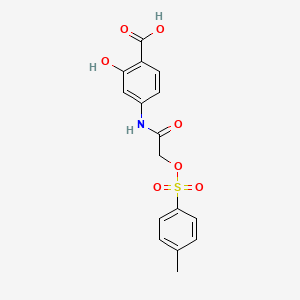
![methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680438.png)
![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride](/img/structure/B1680439.png)
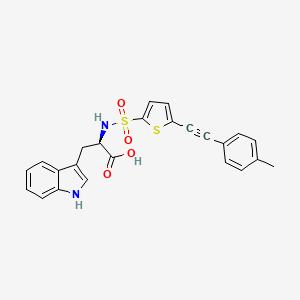
![N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide](/img/structure/B1680441.png)
